An In-depth Technical Guide to 3-(Aminomethyl)-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Aminomethyl)-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminomethyl)-5-(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and aminomethyl substitutions on the aniline core create a versatile scaffold with distinct physicochemical properties. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, structural characteristics, and critical role as an intermediate in the development of advanced chemical entities. We will explore the causality behind synthetic strategies and highlight its applications, particularly in the synthesis of pharmacologically active agents.
Introduction: The Significance of Fluorinated Anilines
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, imparts a range of desirable properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2]
3-(Aminomethyl)-5-(trifluoromethyl)aniline belongs to a class of meta-substituted trifluoromethyl anilines, which are crucial intermediates for agrochemicals and pharmaceuticals.[3] The presence of both a primary aromatic amine and a benzylic amine provides two distinct points for chemical modification, making it a highly versatile scaffold for combinatorial chemistry and targeted synthesis.
Physicochemical Properties and Structural Analysis
While extensive experimental data for 3-(Aminomethyl)-5-(trifluoromethyl)aniline is not widely published, its properties can be inferred from its structure and data available from suppliers.
Structural Formula: C₈H₉F₃N₂ Molecular Weight: 190.17 g/mol Appearance: Solid
The key structural features that dictate its chemical behavior are:
-
Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group significantly reduces the basicity of the aromatic amine (aniline) through inductive effects. This decreased nucleophilicity can be strategically exploited in sequential reactions. The -CF₃ group also increases the molecule's lipophilicity, a property often correlated with improved membrane permeability.[1]
-
Aniline Moiety (aromatic -NH₂): This primary aromatic amine is a key functional group for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
-
Benzylamine Moiety (-CH₂NH₂): The aminomethyl group is a primary aliphatic amine, which is more basic and a stronger nucleophile than the aromatic aniline. This difference in reactivity allows for selective chemical modifications at this position.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₉F₃N₂ | Sigma-Aldrich |
| Molecular Weight | 190.17 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | LZQNQVAKBKTESA-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Methodologies
The synthesis of 3-(aminomethyl)-5-(trifluoromethyl)aniline is not extensively detailed in peer-reviewed journals, suggesting it is often prepared via well-established, analogous procedures. The most logical and industrially scalable synthetic route proceeds through the reduction of a nitrile precursor.
The most direct synthetic pathway involves the chemical reduction of the nitrile group of 3-amino-5-(trifluoromethyl)benzonitrile. This precursor is commercially available and serves as a convenient starting point.[4]
The choice of reducing agent is critical to ensure the selective reduction of the nitrile in the presence of the aromatic amine and the trifluoromethyl group.
Common Reducing Agents for Nitrile Reduction:
-
Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) complex is a widely used reagent for the reduction of nitriles to primary amines.[5]
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[6]
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, its high reactivity may necessitate protection of the aniline nitrogen.
The reduction of a nitrile in the presence of other functional groups, such as a nitro group, can be challenging, but methods have been developed to achieve this selectivity.[7]
Caption: Synthetic workflow for 3-(Aminomethyl)-5-(trifluoromethyl)aniline.
This protocol is a representative example based on standard nitrile reduction methods and should be optimized for specific laboratory conditions.
Objective: To synthesize 3-(aminomethyl)-5-(trifluoromethyl)aniline via catalytic hydrogenation of 3-amino-5-(trifluoromethyl)benzonitrile.
Materials:
-
3-Amino-5-(trifluoromethyl)benzonitrile
-
Palladium on carbon (10% Pd, 50% wet)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 3-amino-5-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 4 bar) and stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a robust and efficient catalyst for the reduction of nitriles and is generally well-tolerated by other functional groups on the aromatic ring.
-
Solvent: Ethanol is a common solvent for hydrogenations as it readily dissolves the starting material and is inert under the reaction conditions.
-
Pressure: The use of pressurized hydrogen increases the concentration of the reducing agent, accelerating the reaction rate.
-
Inert Atmosphere: Handling the catalyst under an inert atmosphere prevents potential side reactions and ensures catalyst activity.
Applications in Medicinal Chemistry and Drug Development
3-(Aminomethyl)-5-(trifluoromethyl)aniline is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the two different amino groups.
The distinct reactivity of the aromatic and benzylic amines allows for a stepwise derivatization. For instance, the more nucleophilic benzylic amine can be selectively acylated or undergo reductive amination, leaving the less reactive aniline available for subsequent transformations.[8]
Caption: Strategy for selective derivatization of the scaffold.
While specific drugs containing this exact fragment are not prominently disclosed in the public domain, analogous structures are prevalent. For example, the related compound 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline is a key intermediate in the synthesis of Nilotinib (Tasigna®), a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[9] This highlights the importance of the 3-amino-5-(trifluoromethyl)phenyl moiety in kinase inhibitor design. The aminomethyl group in the title compound serves as a flexible linker to introduce additional pharmacophoric elements.
Conclusion
3-(Aminomethyl)-5-(trifluoromethyl)aniline stands out as a strategically important building block for researchers in medicinal chemistry and materials science. Its synthesis, primarily achieved through the reduction of the corresponding benzonitrile, is based on well-established and scalable chemical principles. The differential reactivity of its two amino functionalities, combined with the advantageous properties imparted by the trifluoromethyl group, provides a versatile platform for the design and synthesis of novel, high-value molecules. As the demand for sophisticated fluorinated compounds continues to grow, the utility of this and related scaffolds in accelerating discovery and development is undeniable.
References
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]
-
3-(Trifluoromethyl)aniline. Wikipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
-
3-Amino-5-(Trifluoromethyl)Benzonitrile | CAS 328-74-5. Methylamine Supplier. [Link]
- Preparation of trifluoromethylanilines.
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications. [Link]
- Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-5-(Trifluoromethyl)Benzonitrile | CAS 328-74-5 | Properties, Applications & Safety Data | Trusted China Supplier [nj-finechem.com]
- 5. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
